molecular formula C12H18N2O3S B15113671 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine

4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B15113671
M. Wt: 270.35 g/mol
InChI Key: NCFDSJGDQLPWLD-UHFFFAOYSA-N
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Description

4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Sulfonylation: The azetidine ring is then sulfonylated using 2-methylpropanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated azetidine intermediate.

    Coupling with Pyridine: The final step involves the coupling of the sulfonylated azetidine intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine or azetidine derivatives.

Scientific Research Applications

4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine
  • 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}benzene
  • 4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}thiophene

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a pyridine ring with a sulfonylated azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

4-[1-(2-methylpropylsulfonyl)azetidin-3-yl]oxypyridine

InChI

InChI=1S/C12H18N2O3S/c1-10(2)9-18(15,16)14-7-12(8-14)17-11-3-5-13-6-4-11/h3-6,10,12H,7-9H2,1-2H3

InChI Key

NCFDSJGDQLPWLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)N1CC(C1)OC2=CC=NC=C2

Origin of Product

United States

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